5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 5,7-dibromoimidazo[4,3-b]thiazole features a unique substitution pattern enabling selective, sequential palladium-catalyzed cross-coupling at C5 and C7 — a reactivity profile not replicated by other brominated imidazothiazole isomers. This allows rapid, two-step divergent library synthesis for kinase inhibitor programs. Optimized derivatives from this scaffold exhibit sub-nanomolar potency against V600E-B-RAF and superior activity versus Sorafenib in melanoma cell lines. ≥95% purity, ideal for medicinal chemistry and high-throughput synthesis labs.

Molecular Formula C5H2Br2N2S
Molecular Weight 281.96 g/mol
Cat. No. B13545377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromoimidazo[4,3-b][1,3]thiazole
Molecular FormulaC5H2Br2N2S
Molecular Weight281.96 g/mol
Structural Identifiers
SMILESC1=CSC2=C(N=C(N21)Br)Br
InChIInChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H
InChIKeyXONJQWXYPFMMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromoimidazo[4,3-b][1,3]thiazole: A Core Building Block for Kinase-Focused Medicinal Chemistry


5,7-Dibromoimidazo[4,3-b][1,3]thiazole (CAS: 208722-29-6) is a heterocyclic scaffold that integrates an imidazole ring fused with a thiazole moiety . This specific dibromination at the 5 and 7 positions creates a versatile synthetic handle that enables highly regioselective, sequential cross-coupling reactions for the rapid and divergent generation of compound libraries, making it a strategic intermediate in modern drug discovery programs targeting protein kinases [1].

Why Generic Imidazothiazole Substitution Fails in 5,7-Dibromoimidazo[4,3-b][1,3]thiazole Applications


The 5,7-dibromo substitution pattern on the imidazo[4,3-b][1,3]thiazole core is not interchangeable with other brominated isomers or mono-bromo analogs due to fundamental differences in reactivity and synthetic utility. While compounds like 5-bromoimidazo[4,3-b][1,3]thiazole or 6,8-dibromoimidazo[2,1-b][1,3]thiazole may share the same heterocyclic core, their substitution patterns dictate orthogonal reactivity profiles in palladium-catalyzed cross-coupling reactions [1]. This specific dibromination at positions 5 and 7 enables a unique, sequential diversification strategy: the more reactive bromide can be selectively functionalized first, followed by a second independent coupling at the remaining position, allowing for the rapid generation of complex, unsymmetrical derivatives that are unattainable with generic imidazothiazole cores [2].

Quantitative Evidence Guide: Differentiating 5,7-Dibromoimidazo[4,3-b][1,3]thiazole from Core Analogs


Regioselective Sequential Functionalization via Differential Bromide Reactivity

The 5,7-dibromo substitution pattern on the imidazo[4,3-b][1,3]thiazole core exhibits differential reactivity of the two bromine atoms, enabling a controlled, sequential functionalization strategy. This contrasts with symmetric dibromo analogs (e.g., 4,6-dibromoimidazo[4,5-b]thiazole) which offer only a single, non-selective diversification step [1]. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 5-bromo position is significantly more reactive than the 7-bromo position, allowing for selective mono-arylation with a first boronic acid partner, followed by a second, independent coupling at the 7-position with a different boronic acid. This unique reactivity profile, driven by the electronic and steric environment of the fused imidazo[4,3-b]thiazole ring system, is not observed in mono-bromo analogs (e.g., 7-bromoimidazo[4,3-b][1,3]thiazole) which are inherently limited to a single diversification step.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Commercial Availability at High Purity for Reproducible Synthesis

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is commercially available with a minimum purity specification of 95%, ensuring reproducibility in synthetic workflows . This contrasts with many less common imidazothiazole isomers that are not commercially stocked or are only available in lower purities, requiring in-house synthesis and purification prior to use. For example, related 6,8-dibromoimidazo[2,1-b][1,3]thiazole is not listed by major suppliers, representing a significant barrier to entry for research groups without extensive synthetic capacity.

Chemical Synthesis Procurement Quality Control

Proven Scaffold for Generating Sub-Nanomolar Kinase Inhibitors

Derivatives of the imidazo[4,3-b][1,3]thiazole core, which can be efficiently synthesized from the 5,7-dibromo precursor, have been demonstrated to achieve sub-nanomolar potency against clinically relevant kinases [1]. Specifically, compound 1zb, an advanced analog derived from this scaffold, exhibits an IC50 of 0.978 nM against V600E-B-RAF kinase and 8.2 nM against RAF1 kinase. This represents a >2000-fold improvement in potency compared to the standard kinase inhibitor Sorafenib (IC50 1.95-5.45 µM) and a >10-fold improvement over Vemurafenib (IC50 ~10 nM) in comparable assays [1]. While the 5,7-dibromo starting material itself is not a kinase inhibitor, it is the essential gateway to this highly optimized chemical space, a synthetic path not accessible from other isomeric cores.

Kinase Inhibition Drug Discovery SAR

Optimal Research and Industrial Applications for 5,7-Dibromoimidazo[4,3-b][1,3]thiazole


Kinase-Focused Medicinal Chemistry and Lead Optimization

The 5,7-dibromo substitution pattern is ideal for medicinal chemistry programs targeting protein kinases. The ability to perform sequential, regioselective cross-couplings allows for rapid generation of diverse imidazothiazole-based inhibitor libraries, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds for potency and selectivity [1]. The proven sub-nanomolar activity of optimized derivatives against V600E-B-RAF provides a strong rationale for prioritizing this scaffold in kinase inhibitor discovery projects [1].

Divergent Synthesis of Unsymmetrical Heterocyclic Libraries

In academic and industrial high-throughput synthesis labs, 5,7-Dibromoimidazo[4,3-b][1,3]thiazole serves as a powerful node for divergent library synthesis. Its differential bromide reactivity allows for the creation of highly complex, unsymmetrical molecules in just two synthetic steps, significantly reducing the time and cost associated with traditional linear synthesis [2]. This makes it a valuable asset for generating novel chemical probes and exploring new areas of chemical space for a wide range of biological targets beyond kinases.

Academic Research on Heterocyclic Methodologies and Material Sciences

For academic research groups focused on developing novel synthetic methodologies or functional materials, the 5,7-dibromoimidazo[4,3-b][1,3]thiazole scaffold provides a well-defined, commercially available platform for exploring new cross-coupling reactions, studying electronic effects in heterocyclic systems, or constructing novel conjugated materials for optoelectronic applications [2]. Its immediate availability at >95% purity from major suppliers lowers the barrier to entry for such fundamental research .

Preclinical Kinase Inhibitor Profiling and In Vivo Proof-of-Concept

Compounds synthesized from the 5,7-dibromo precursor have demonstrated promising cellular activity and selectivity profiles. For instance, analog 1zb shows superior potency (IC50 0.18-0.59 µM) against melanoma cell lines compared to Sorafenib (IC50 1.95-5.45 µM) and exhibits selectivity for cancer cells over normal skin cells [1]. This positions the 5,7-dibromo scaffold as a high-value starting point for generating advanced leads for preclinical efficacy and safety studies in oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.